6-(Methylamino)naphthalene-2-sulphonic acid
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Overview
Description
6-(Methylamino)naphthalene-2-sulphonic acid is an organic compound with the molecular formula C11H11NO3S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methylamino group and a sulfonic acid group attached to the naphthalene ring. This compound is primarily used in the synthesis of dyes and pigments due to its ability to form stable, colored complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylamino)naphthalene-2-sulphonic acid typically involves the sulfonation of naphthalene followed by the introduction of a methylamino group. One common method involves the reaction of naphthalene with sulfuric acid to form naphthalene-2-sulfonic acid. This intermediate is then reacted with methylamine under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically heated to temperatures between 150-200°C and maintained under reduced pressure to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
6-(Methylamino)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles like sodium hydroxide.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Sulfonates or sulfinates
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
6-(Methylamino)naphthalene-2-sulphonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of 6-(Methylamino)naphthalene-2-sulphonic acid involves its interaction with various molecular targets. The sulfonic acid group enhances its solubility in water, allowing it to interact with biological molecules. The methylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonic acid: A precursor in the synthesis of 6-(Methylamino)naphthalene-2-sulphonic acid.
Naphthalene-1-sulfonic acid: Another isomer with similar properties but different reactivity.
2-Naphthylamine-6-sulfonic acid: Contains an amino group instead of a methylamino group.
Uniqueness
This compound is unique due to the presence of both a methylamino group and a sulfonic acid group on the naphthalene ring. This combination imparts distinct chemical properties, making it valuable in the synthesis of dyes and as a research tool in various scientific fields .
Properties
CAS No. |
64375-16-2 |
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Molecular Formula |
C11H11NO3S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
6-(methylamino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C11H11NO3S/c1-12-10-4-2-9-7-11(16(13,14)15)5-3-8(9)6-10/h2-7,12H,1H3,(H,13,14,15) |
InChI Key |
UEGNVVBWZPHEQQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
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